Tetrazine-SS-PEG4-Biotin
CAS No.:
Cat. No.: VC16656965
Molecular Formula: C35H53N9O8S3
Molecular Weight: 824.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H53N9O8S3 |
|---|---|
| Molecular Weight | 824.1 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |
| Standard InChI Key | PUKHKPBHJUBMMC-DWDWHFOYSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Components
The molecule’s architecture can be dissected into four regions (Fig. 1):
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Tetrazine core: A six-membered aromatic ring with four nitrogen atoms, enabling rapid cycloaddition with strained dienophiles.
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Disulfide bridge: A -S-S- bond positioned between the tetrazine and PEG4 spacer, susceptible to reduction by dithiothreitol (DTT) or glutathione (GSH) .
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PEG4 chain: A tetraethylene glycol spacer improving hydrophilicity and spatial flexibility.
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Biotin terminus: A vitamin-derived moiety with high affinity for streptavidin (Kd ≈ 10 M) .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 824.05 g/mol | |
| Purity | >90% (HPLC) | |
| Solubility | DCM, DMSO, DMF, acetonitrile | |
| Storage conditions | -20°C, desiccated | |
| Physical form | Red oil or solid |
The compound’s solubility profile makes it compatible with organic reaction conditions, while the PEG4 spacer ensures sufficient aqueous stability for biological applications .
Mechanism of Action and Bioconjugation
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The tetrazine group undergoes IEDDA with strained alkenes (e.g., trans-cyclooctene, TCO) at rates exceeding 10 Ms, making it one of the fastest bioorthogonal reactions available . The reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine linkage without requiring catalysts or harsh conditions .
Key advantages:
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Chemoselectivity: Minimal cross-reactivity with endogenous biomolecules .
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Biocompatibility: Reactions occur efficiently in physiological buffers (pH 6.5–8.0) .
Disulfide Cleavage Dynamics
The SS bond is reductively cleaved by:
This feature enables controlled payload release in reducing environments (e.g., intracellular compartments) .
Applications in Antibody-Drug Conjugates (ADCs)
ADC Synthesis Workflow
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Antibody functionalization: NHS esters or maleimide groups on the antibody react with lysine or cysteine residues.
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Tetrazine conjugation: The tetrazine-SS-PEG4-biotin reagent links to functionalized antibodies via IEDDA .
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Drug attachment: Cytotoxic payloads (e.g., MMAE, DM1) are conjugated through the biotin-streptavidin bridge.
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Targeted delivery: ADCs bind to cell-surface antigens, internalize, and release drugs upon disulfide cleavage .
Case Study: Immuno-PCR Applications
In a 2016 study, Tetrazine-SS-PEG4-Biotin was used to synthesize cleavable antibody-DNA conjugates for ultrasensitive protein detection . Key findings:
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Functionalization efficiency: 1:5 molar ratio (antibody:NHS-tetrazine) achieved optimal PEGylation.
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Reduction-triggered release: DTT treatment liberated DNA reporters for PCR amplification, enhancing detection limits 100-fold .
Comparative Analysis with Analogous Reagents
The SS bond in Tetrazine-SS-PEG4-Biotin distinguishes it from non-cleavable analogs, enabling applications requiring controlled payload release .
Recent Advances and Future Directions
Innovations in ADC Linker Technology
Recent studies emphasize optimizing SS bond stability in circulation while enabling rapid intracellular cleavage. Beck et al. (2017) highlight Tetrazine-SS-PEG4-Biotin’s potential in next-generation ADCs with improved therapeutic indices .
Emerging Applications
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